molecular formula C30H34N2O3 B15062319 3-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol

3-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol

Cat. No.: B15062319
M. Wt: 470.6 g/mol
InChI Key: ZVVBSGCIQWUGPM-UHFFFAOYSA-N
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Description

3-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol is a complex organic compound with a unique structure that includes an indole core, a hydroxyphenyl group, and an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with a hydroxybenzyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Azepane Moiety: The azepane moiety can be attached through a nucleophilic substitution reaction, where the hydroxy group of the hydroxyphenyl intermediate is replaced by an azepane-containing ethoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the hydroxyphenyl and azepane moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(2-(piperidin-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol: Similar structure but with a piperidine moiety instead of an azepane moiety.

    3-(4-(2-(morpholin-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol: Similar structure but with a morpholine moiety instead of an azepane moiety.

Uniqueness

The uniqueness of 3-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane moiety, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C30H34N2O3

Molecular Weight

470.6 g/mol

IUPAC Name

3-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol

InChI

InChI=1S/C30H34N2O3/c1-30(21-22-6-13-26(14-7-22)35-19-18-32-16-4-2-3-5-17-32)27-20-25(34)12-15-28(27)31-29(30)23-8-10-24(33)11-9-23/h6-15,20,33-34H,2-5,16-19,21H2,1H3

InChI Key

ZVVBSGCIQWUGPM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)O)N=C1C3=CC=C(C=C3)O)CC4=CC=C(C=C4)OCCN5CCCCCC5

Origin of Product

United States

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